molecular formula C10H19NO3 B13059868 Sec-butyl 2-(morpholin-2-yl)acetate

Sec-butyl 2-(morpholin-2-yl)acetate

Cat. No.: B13059868
M. Wt: 201.26 g/mol
InChI Key: OVKAKKSFDPGBRJ-UHFFFAOYSA-N
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Description

Sec-butyl 2-(morpholin-2-yl)acetate is an organic compound with the molecular formula C10H19NO3 It is a derivative of morpholine, a heterocyclic amine, and sec-butyl acetate, an ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sec-butyl 2-(morpholin-2-yl)acetate typically involves the esterification of 2-(morpholin-2-yl)acetic acid with sec-butyl alcohol. The reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and carried out under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, can further improve the quality and consistency of the product.

Chemical Reactions Analysis

Types of Reactions

Sec-butyl 2-(morpholin-2-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted morpholine derivatives.

Scientific Research Applications

Sec-butyl 2-(morpholin-2-yl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of sec-butyl 2-(morpholin-2-yl)acetate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release morpholine, which can then interact with various biological targets, such as enzymes or receptors. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Sec-butyl 2-(morpholin-2-yl)acetate can be compared with other similar compounds, such as:

  • n-Butyl 2-(morpholin-2-yl)acetate
  • Isobutyl 2-(morpholin-2-yl)acetate
  • tert-Butyl 2-(morpholin-2-yl)acetate

These compounds share similar structural features but differ in the nature of the butyl group

Properties

Molecular Formula

C10H19NO3

Molecular Weight

201.26 g/mol

IUPAC Name

butan-2-yl 2-morpholin-2-ylacetate

InChI

InChI=1S/C10H19NO3/c1-3-8(2)14-10(12)6-9-7-11-4-5-13-9/h8-9,11H,3-7H2,1-2H3

InChI Key

OVKAKKSFDPGBRJ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OC(=O)CC1CNCCO1

Origin of Product

United States

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